molecular formula C₄₀H₃₆N₁₂Na₄O₁₄S₄ B147273 Fluorescent Brightener 210 CAS No. 28950-61-0

Fluorescent Brightener 210

Cat. No. B147273
CAS RN: 28950-61-0
M. Wt: 1129 g/mol
InChI Key: UOLRZRKZXIOJRT-MBCFVHIPSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent brighteners are a class of compounds that absorb ultraviolet light and re-emit it as visible light, thus enhancing the brightness and whiteness of materials. They are widely used in various industries, including textiles, paper, and detergents. Fluorescent Brightener 210, specifically, is not directly mentioned in the provided papers, but the studies do discuss several types of fluorescent brighteners, such as styrene-based, coumarine-based, and benzoxazole-based derivatives, which are used in applications ranging from water-based coatings to hydrogel synthesis .

Synthesis Analysis

The synthesis of fluorescent brighteners involves various chemical reactions. For instance, benzoxazole fluorescent brighteners are synthesized using a simple reaction with polyphosphoric acid, resulting in compounds that are characterized by proton NMR and UV spectrum analysis . Similarly, triazene-stilbene fluorescent brighteners containing methacrylic groups have been synthesized and their copolymerization with styrene has been studied . These synthesis methods are crucial for producing brighteners with specific properties suitable for their intended applications.

Molecular Structure Analysis

The molecular structure of fluorescent brighteners determines their absorption and emission characteristics. The papers describe the synthesis of different derivatives, such as triazinylstilbene and benzoxazole types, which have distinct molecular structures that affect their performance as brighteners. For example, the spectral and thermal properties of unsaturated triazinylstilbene fluorescent brightening agents were evaluated, indicating the importance of molecular structure in their effectiveness .

Chemical Reactions Analysis

Fluorescent brighteners can participate in various chemical reactions. The papers mention the copolymerization of brighteners with monomers like styrene and acrylonitrile to create fluorescent polymers . Additionally, the photochemical mechanisms of fluorescent brighteners used as photoinitiators in polymerization are investigated, highlighting their ability to initiate free radical polymerizations upon LED irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorescent brighteners are key to their functionality. The fastness test and whiteness measurement are used to assess the physical properties of benzoxazole fluorescent brighteners . The photophysical characteristics of copolymers with fluorescent moieties are reported, and their utility in liquid crystalline displays is discussed based on their spectral properties . These properties are critical for the performance of fluorescent brighteners in their respective applications.

Scientific Research Applications

Enhancing Spore Germination

Fluorescent brighteners, including compounds like Fluorescent Brightener 210, have been found to increase spore germination in various species. Early research by Darken and Swift demonstrated an increase in spore germination for Penicillium chrysogenum and other species when a brightener was added to spore suspensions. This suggests a potential role for these compounds in enhancing agricultural and microbiological research processes (Darken & Swift, 1964).

Photopolymerizations Activated by LED Light

Fluorescent brighteners, including compounds similar to Fluorescent Brightener 210, can act as photoinitiators for polymerization when exposed to LED light. Their exceptional absorption and fluorescent properties enable them to initiate free radical polymerizations of acrylates, which can be useful in materials science and engineering (Zuo et al., 2016).

Improved Fluorescent Indicators for Biochemical Studies

The development of fluorescent indicators incorporating elements like Fluorescent Brightener 210 has greatly enhanced the capability of scientists to study physiological roles of various compounds within cells. These improved indicators offer brighter fluorescence and more specific responses, making them invaluable in cellular and molecular biology (Grynkiewicz, Poenie, & Tsien, 1985).

Enhancing Imaging and Diagnostic Techniques

In the field of biomedicine, compounds like Fluorescent Brightener 210 have been instrumental in the development of more efficient imaging and diagnostic tools. This includes enhancing the capabilities of quantum dots for live cell and in vivo imaging, which is crucial for studying cellular processes and disease diagnostics (Michalet et al., 2005).

Biotechnological Screening and Analysis

Electroluminescent Devices

The inclusion of fluorescent brighteners in electroluminescent devices has led to improved efficiency and brighter emission. This advancement is significant in the development of high-performance lighting and display technologies (Baldo et al., 1998).

Safety And Hazards

Fluorescent Brightener 210 is intended for research use only and is not meant for medicinal, household, or other uses . In case of contact, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . If it enters the eyes, it should be rinsed with pure water for at least 15 minutes . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

Future Directions

Fluorescence techniques, including those involving Fluorescent Brightener 210, are nondestructive analytical methods used in a wide range of applications . They are increasingly used in numerous scientific disciplines such as molecular biology, biophysics, and chemistry, clinical diagnosis, and analytical and environmental chemistry . Future development in this field might be inspired by advances in the biomedical and general cell biology fields .

properties

IUPAC Name

tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40N12O14S4.4Na/c53-67(54,55)31-11-7-27(8-12-31)41-35-45-37(49-39(47-35)51-15-19-65-20-16-51)43-29-5-3-25(33(23-29)69(59,60)61)1-2-26-4-6-30(24-34(26)70(62,63)64)44-38-46-36(48-40(50-38)52-17-21-66-22-18-52)42-28-9-13-32(14-10-28)68(56,57)58;;;;/h1-14,23-24H,15-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLRZRKZXIOJRT-MBCFVHIPSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N12Na4O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1129.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescent Brightener 210

CAS RN

28950-61-0
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrasodium 4,4'-bis[[4-morpholino-6-(p-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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